2-(Pyridin-2-yl)benzo[d]oxazol-7-amine
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Overview
Description
2-(Pyridin-2-yl)benzo[d]oxazol-7-amine is a heterocyclic compound that features both pyridine and benzoxazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)benzo[d]oxazol-7-amine typically involves the condensation of 2-aminopyridine with a suitable benzoxazole precursor. One common method involves the reaction of 2-aminopyridine with 2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring . The reaction conditions often require heating and the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)benzo[d]oxazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine compounds .
Scientific Research Applications
2-(Pyridin-2-yl)benzo[d]oxazol-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)benzo[d]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Similar in structure but with additional chlorine atoms, leading to different chemical properties and biological activities.
2-(Benzo[d]oxazol-2-yl)aniline: Lacks the pyridine ring, resulting in different reactivity and applications.
Uniqueness
2-(Pyridin-2-yl)benzo[d]oxazol-7-amine is unique due to the presence of both pyridine and benzoxazole rings, which confer a combination of chemical reactivity and potential biological activity not found in simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9N3O |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C12H9N3O/c13-8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,13H2 |
InChI Key |
IUXYKTIISMTQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=CC=CC(=C3O2)N |
Origin of Product |
United States |
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